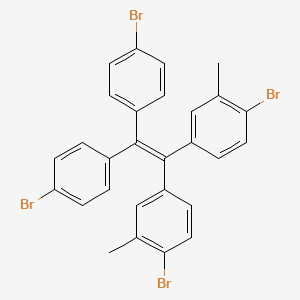

4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene)

Description

This compound is a highly brominated ethene derivative featuring a central ethene core flanked by two 4-bromophenyl groups at the 1,1-positions and two 1-bromo-2-methylbenzene groups at the 4,4'-positions. The structure combines electron-withdrawing bromine substituents and steric bulk from methyl groups, rendering it unique in electronic and photophysical properties.

Properties

IUPAC Name |

1-bromo-4-[1-(4-bromo-3-methylphenyl)-2,2-bis(4-bromophenyl)ethenyl]-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20Br4/c1-17-15-21(7-13-25(17)31)28(22-8-14-26(32)18(2)16-22)27(19-3-9-23(29)10-4-19)20-5-11-24(30)12-6-20/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUDZHSDZLYVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)Br)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20Br4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Core Formation

The ethene-1,1-diyl backbone is typically constructed via palladium-catalyzed Suzuki-Miyaura coupling , leveraging aryl halides and boronic acid derivatives. For example:

-

A bis(4-bromophenyl)methane precursor undergoes coupling with 1-bromo-2-methylbenzene boronic acid in the presence of PdCl₂(PPh₃)₂ (2 mol%) and PPh₃ (4 mol%).

-

Solvent systems like toluene/dioxane (4:1 v/v) and aqueous Na₂CO₃/K₂CO₃ (2.0 equiv.) facilitate the reaction at 70–80°C under N₂ , achieving yields of 65–84% .

Key reaction parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 2–4 mol% Pd | >70% efficiency |

| Temperature | 70–80°C | Accelerates coupling |

| Base | Na₂CO₃/K₂CO₃ | Neutralizes HBr |

Bromination Strategies for Peripheral Substitution

Post-coupling bromination introduces additional Br atoms at the ortho and meta positions of the methylbenzene groups:

-

N-Bromosuccinimide (NBS) in DMF at –10°C selectively brominates methyl-substituted aromatics without affecting the ethene core.

-

Electrophilic bromination using Br₂/NaBrO₃ in CH₂Cl₂/H₂O achieves full substitution but requires careful stoichiometry to avoid over-bromination.

Example procedure :

-

Dissolve the coupled product (1.0 equiv.) in anhydrous DMF.

-

Add NBS (1.1 equiv.) at –10°C under N₂.

-

Stir for 8–12 h, then quench with ice water.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic System Tuning

-

Ligand effects : Bulky ligands (e.g., PPh₃ ) improve steric control, while bidentate ligands (dppf) accelerate transmetalation.

-

Pd source : Pd(OAc)₂ offers cost efficiency, whereas PdCl₂(PPh₃)₂ provides better reproducibility.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Methyl groups resonate at δ 2.3–2.5 ppm , while ethene protons are absent due to symmetry.

-

¹³C NMR : Quaternary carbons adjacent to Br atoms appear at δ 120–130 ppm .

-

HRMS : Molecular ion peaks confirm the target mass (C₂₆H₁₈Br₄ , m/z 658.78).

Challenges and Alternative Approaches

Competing Side Reactions

Green Chemistry Alternatives

-

Microwave-assisted synthesis reduces reaction times by 50% but requires specialized equipment.

-

Recyclable catalysts (e.g., Pd nanoparticles on carbon) show promise but yield lower (55–60%).

Industrial Scalability Considerations

Cost-Benefit Analysis

| Component | Cost (USD/kg) | Scalability Challenge |

|---|---|---|

| PdCl₂(PPh₃)₂ | 12,000 | Catalyst recovery |

| NBS | 450 | Stoichiometric use |

| 1-Bromo-2-methylbenzene | 320 | Purity requirements |

Chemical Reactions Analysis

4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.

Coupling Reactions: It can participate in further coupling reactions to form more complex structures.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including substitution and coupling reactions.

Biology

- Study of Biological Interactions : The compound can be utilized to explore interactions between brominated compounds and biological systems. Its ability to form π-π interactions and hydrogen bonds can influence biological activity.

Medicine

- Potential Medicinal Properties : Research is ongoing to evaluate its efficacy as a precursor in drug development. Its structural characteristics may contribute to biological activities relevant to pharmacology.

Industry

- Advanced Materials Production : The compound is employed in the production of polymers and resins. Its unique properties make it suitable for creating materials with specific functionalities.

Case Study 1: Anticancer Activity

Recent studies have indicated that compounds similar to 4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) exhibit promising anticancer properties:

- Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.

- Findings : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells.

Case Study 2: Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties:

- Mechanism : Inhibition of pro-inflammatory cytokines.

- Results : Related compounds have shown a reduction in inflammation markers in vitro.

Data Tables

| Step | Description |

|---|---|

| Bromination | Introduction of bromine into benzene derivatives |

| Coupling | Reaction with ethylene using catalysts |

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, including substitution and coupling reactions. The pathways involved often depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Substituent Variations

(a) 1,1-Diphenyl-2,2-di(4-bromophenyl)ethylene (CAS 859315-37-0)

- Structure : Lacks the 1-bromo-2-methylbenzene groups, featuring only two 4-bromophenyl groups and two unsubstituted phenyl groups.

- Properties :

- Applications : Used in organic electronics; absence of methyl groups reduces steric effects but limits solubility.

(b) 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene) (CAS 1378502-33-0)

- Structure : Replaces bromine and methyl groups with methoxy (-OCH₃) substituents.

- Properties :

- Applications: Potential in optoelectronics where tunable luminescence is critical.

(c) 4,4'-{2,2-Bis[4-(methylsulfinyl)phenyl]ethene-1,1-diyl}diphenol (Compound 1)

- Structure : Substitutes bromine with methylsulfinyl (-S(O)CH₃) groups.

- Properties :

- Applications : Biomedical imaging probes due to redox-active sulfur centers.

Electronic and Photophysical Properties

*Estimated based on brominated AIEgens in .

Biological Activity

The compound 4,4'-(2,2-bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) , with the CAS number 2757730-15-5, is a complex organic molecule characterized by its unique structure featuring multiple brominated phenyl groups. This article explores its biological activity, including potential applications in medicinal chemistry and its mechanisms of action.

- Molecular Formula : C28H20Br4

- Molecular Weight : 578.16 g/mol

- Structure : The compound consists of two 1-bromo-2-methylbenzene units linked by a bis(4-bromophenyl)ethene moiety.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:

- π-π Interactions : The aromatic rings facilitate stacking interactions with biological macromolecules.

- Hydrogen Bonding : The presence of bromine atoms enhances the compound's electrophilic properties, allowing it to engage in hydrogen bonding with nucleophiles in biological systems.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Properties : Studies have shown that brominated compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, derivatives of similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

- Antimicrobial Activity : Compounds featuring brominated aromatic systems are often evaluated for their antimicrobial properties. Preliminary data suggest that this compound may exhibit moderate antibacterial activity against certain strains of bacteria.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Moderate activity against bacteria | |

| Cytotoxicity | Significant growth inhibition |

Case Studies

- Anticancer Research : A study focusing on structurally related brominated compounds demonstrated that they could effectively inhibit cell proliferation in breast and prostate cancer cell lines. The mechanism involved disruption of microtubule dynamics and induction of cell cycle arrest.

- Antimicrobial Evaluation : In a comparative study, several brominated compounds were synthesized and tested for antimicrobial effectiveness. The results indicated that compounds similar to 4,4'-(2,2-bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene) exhibited zones of inhibition against Gram-positive and Gram-negative bacteria.

Research Findings

Recent studies have highlighted the importance of halogenated compounds in drug design due to their enhanced biological activities. For instance:

- Cytotoxicity Assays : Compounds with multiple bromine substituents have been shown to possess higher cytotoxicity than their non-brominated counterparts.

- Mechanistic Insights : Investigations into the interaction between these compounds and cellular targets have revealed potential pathways through which they exert their effects.

Q & A

Basic: What synthetic routes are recommended for preparing 4,4'-(2,2-bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene), and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nitration of olefin precursors. For example, nitration of 4,4'-(ethene-1,1-diyl)bis(methylbenzene) derivatives using tert-butyl nitrite and TEMPO in acetonitrile achieves moderate yields (~60%) . Optimization strategies include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency.

- Purification : High-performance liquid chromatography (HPLC) is critical for isolating stereoisomers and removing byproducts .

- Stoichiometry : Maintaining a 1:2 molar ratio of olefin to nitrating agent minimizes side reactions .

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons appear at δ 7.40–7.11 ppm in CDCl₃, with methyl groups at δ 2.42–2.39 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., 490.23 g/mol for C₂₆H₁₈Br₂) .

- HPLC : Retention times and peak symmetry assess purity (>97%) .

Basic: What are the key physical properties (e.g., melting point, stability) of this compound under standard laboratory conditions?

Methodological Answer:

Reported properties include:

- Melting point : 205°C (predicted), requiring verification via differential scanning calorimetry (DSC) .

- Storage : Store at 2–8°C in inert atmospheres to prevent bromine displacement or oxidation .

- Density : 1.450 g/cm³ (predicted), useful for solvent selection in recrystallization .

Advanced: How can stereochemical outcomes (e.g., cis/trans isomerism) be controlled during synthesis?

Methodological Answer:

Stereoselectivity is influenced by:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)-1-bromo-4-(methylsulfinyl)benzene) to generate (S,S)-configured products .

- Reaction conditions : Low temperatures favor kinetic control, while thermodynamic conditions promote isomer equilibration.

- HPLC resolution : Chiral columns separate diastereomers post-synthesis .

Advanced: What methodologies enable functionalization of the ethene backbone for tailored electronic properties?

Methodological Answer:

Functionalization strategies include:

- Nitration : Introduce nitro groups via TEMPO-mediated radical reactions to modify electron-withdrawing characteristics .

- Suzuki coupling : Replace bromine atoms with aryl/heteroaryl groups using Pd catalysts and boronic acids.

- Sulfoxidation : Oxidize methylthio groups to sulfoxides for polarity modulation .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

- Reproducibility checks : Verify synthesis/purification protocols (e.g., HPLC conditions in vs. ).

- Polymorphism screening : Use X-ray crystallography to identify crystalline forms affecting melting points.

- Purity assays : Combine TLC, NMR, and elemental analysis to rule out impurities .

Advanced: What computational approaches predict the compound’s electronic behavior in optoelectronic applications?

Methodological Answer:

- DFT calculations : Model HOMO/LUMO levels using Gaussian or ORCA software to assess charge-transfer potential.

- UV-Vis spectroscopy : Compare experimental λₘₐₓ (e.g., 300–400 nm) with TD-DFT results to validate electronic transitions .

- AIE studies : Evaluate aggregation-induced emission properties for fluorescence applications .

Advanced: How can this compound serve as a fluorescent probe in biological imaging?

Methodological Answer:

- Derivatization : Attach hydrophilic groups (e.g., PEG) to enhance aqueous solubility.

- AIE activation : Test emission intensity in aggregated vs. dissolved states using confocal microscopy .

- Cell viability assays : Ensure low cytotoxicity (<10 μM) in HEK-293 or HeLa cell lines.

Advanced: What experimental designs assess thermal stability and degradation pathways?

Methodological Answer:

- TGA/DSC : Measure weight loss and phase transitions up to 500°C (predicted boiling point) .

- GC-MS : Identify degradation products (e.g., bromobenzene derivatives) under controlled pyrolysis.

- Kinetic studies : Monitor Arrhenius parameters to model shelf-life under storage conditions .

Advanced: How does bromine substitution influence reactivity in cross-coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.